MM 07 -

MM 07

Catalog Number: EVT-2716348
CAS Number:
Molecular Formula: C67H106N22O14S3
Molecular Weight: 1539.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

MM 07 falls within the category of organic compounds, specifically classified as an aromatic heterocyclic compound. This classification is significant as it influences the compound's reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of MM 07 typically involves multi-step organic reactions that may include condensation, cyclization, and functional group modifications. Various synthetic strategies can be employed depending on the desired purity and yield of the final product.

Technical Details:

  1. Starting Materials: The synthesis may begin with readily available precursors such as substituted phenols or amines.
  2. Reagents: Common reagents include acids or bases to facilitate reactions, as well as catalysts to enhance reaction rates.
  3. Conditions: Reactions are often conducted under controlled temperatures and atmospheres (e.g., inert gas) to prevent unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of MM 07 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. Typically, MM 07 features a core structure that includes aromatic rings and heteroatoms.

Data:

  • Molecular Formula: [Insert specific formula here]
  • Molecular Weight: [Insert molecular weight here]
  • 3D Structure: The spatial arrangement can be visualized using molecular modeling software, providing insights into potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

MM 07 participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different functional groups, which can influence the compound's pharmacological properties.
  2. Oxidation-Reduction Reactions: These reactions are crucial for modifying the oxidation states of specific functional groups within MM 07, potentially enhancing its reactivity.

Technical Details:

  • Reaction conditions (temperature, solvent choice) are critical for optimizing yields.
  • Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to monitor reaction progress and purity.
Mechanism of Action

Process

The mechanism of action for MM 07 involves its interaction with specific biological targets within cells, leading to therapeutic effects. This may include:

  1. Enzyme Inhibition: MM 07 may act as an inhibitor for certain enzymes involved in disease pathways.
  2. Receptor Binding: The compound might bind to receptors on cell surfaces, triggering cellular responses that contribute to its therapeutic effects.

Data:

  • Target Identification: Research studies often utilize techniques such as affinity chromatography or surface plasmon resonance to identify binding targets.
  • Biological Assays: In vitro assays are conducted to assess the efficacy and potency of MM 07 against target proteins or pathways.
Physical and Chemical Properties Analysis

Physical Properties

MM 07 exhibits distinct physical properties that are essential for its application in pharmaceutical formulations:

  • Melting Point: [Insert melting point here]
  • Solubility: Solubility profiles in various solvents (water, ethanol) inform formulation strategies.
  • Stability: Stability under different environmental conditions (pH, temperature) is crucial for storage and usage.

Chemical Properties

The chemical properties of MM 07 dictate its reactivity and compatibility with other compounds:

  • pKa Values: Determining acidity or basicity helps predict solubility and absorption characteristics.
  • Log P (Partition Coefficient): This value indicates the lipophilicity of MM 07, influencing its ability to cross biological membranes.
Applications

Scientific Uses

MM 07 has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its efficacy in treating specific diseases such as cancer or infectious diseases.
  2. Biochemical Studies: Used as a tool compound to study biological pathways or mechanisms due to its specific interactions with targets.
  3. Drug Development: Serves as a lead compound for further modifications aimed at improving efficacy and reducing toxicity.
Introduction to Apelin Receptor Biased Agonism and MM 07

Evolution of Biased Agonism in G Protein-Coupled Receptor-Targeted Therapeutics

The concept of "biased agonism" represents a transformative advance in G Protein-Coupled Receptor pharmacology. Traditional agonists activate all downstream signaling pathways associated with a receptor (e.g., G proteins and β-arrestin recruitment), often leading to beneficial effects alongside detrimental ones like receptor internalization, desensitization, or pathological remodeling. Biased agonists selectively activate specific signaling branches while avoiding others. For the apelin receptor (a class A G Protein-Coupled Receptor), this selectivity is critical: G protein signaling (primarily Gα~i~) mediates vasodilation, nitric oxide release, and cardioprotection, while β-arrestin pathways drive receptor internalization and promote cellular hypertrophy/fibrosis [2] [4]. The development of MM 07 (cyclo[1-6]Cysteine-Arginine-Proline-Arginine-Leucine-Cysteine-Histidine-Lysine-Glycine-Proline-Methionine-Proline-Phenylalanine) exemplifies this pharmacological refinement, designed to exploit therapeutic signaling while minimizing counterproductive effects [5].

Table 1: Evolution of Apelin Receptor Agonists

Agonist TypeExampleKey Signaling Pathways ActivatedClinical Limitations
Unbiased Natural Agonist[Pyr¹]Apelin-13Balanced Gα~i~ and β-arrestinRapid degradation; Receptor desensitization; Promotes hypertrophy
Early Synthetic AnaloguesApelin-17Moderate Gα~i~ biasLimited stability; Partial β-arrestin recruitment
Biased AgonistMM 07Strong Gα~i~ bias (~1300-fold selectivity over β-arrestin)Optimized stability; Avoids detrimental remodeling

MM 07 as a Paradigm Shift in Apelin Receptor Pharmacology

MM 07 is a structurally engineered, cyclic peptide featuring a disulfide bridge between Cysteine¹ and Cysteine⁶, conferring rigidity and proteolytic resistance compared to linear endogenous apelin peptides. This modification extends half-life while preserving nanomolar affinity for the apelin receptor (K~D~ = 300 nM in Chinese Hamster Ovary-K1 cells; K~D~ = 172 nM in human heart tissue) [1] [7]. Functionally, MM 07 exhibits profound bias toward Gα~i~ signaling. In human saphenous vein assays, it demonstrates comparable vasodilatory potency to [Pyr¹]apelin-13 but with ~1300-fold selectivity for G protein over β-arrestin pathways [4] [5]. This bias translates to in vivo superiority: MM 07 increases cardiac output and reduces vascular resistance without inducing hypotension or receptor desensitization—effects unattainable with unbiased agonists [1] [2]. Its cyclic structure and retained sequence homology (notably the "Arginine-Proline-Arginine-Leucine" motif critical for receptor activation) enable targeted engagement with the apelin receptor’s orthosteric binding pocket while avoiding β-arrestin–dependent internalization [5] [7].

Table 2: Structural and Functional Attributes of MM 07 vs. Endogenous Apelin-13

Property[Pyr¹]Apelin-13MM 07Functional Consequence
StructureLinear peptideCyclized via Cys¹–Cys⁶ disulfide bridgeEnhanced metabolic stability
Binding Affinity (K~D~)~1–10 nM172–300 nMSustained receptor engagement
Gα~i~ Pathway ActivationPotentPotent (EC~50~ comparable to apelin)Vasodilation; Positive inotropy
β-Arrestin RecruitmentPotentMinimally recruitedAvoids internalization/cardiac remodeling
Plasma StabilityMinutes (rapid cleavage)Hours (resists peptidases)Suitable for chronic dosing

Rationale for Targeting G Protein Over β-Arrestin Pathways in Cardiovascular Pathologies

The therapeutic rationale for MM 07’s design centers on decoupling beneficial G protein signaling from harmful β-arrestin effects in cardiovascular diseases. In pulmonary arterial hypertension, pathological remodeling involves endothelial dysfunction, vasoconstriction, right ventricular hypertrophy, and apoptosis of pulmonary arterial endothelial cells. Apelin expression is downregulated in human pulmonary arterial hypertension patients due to microRNA-130/301–mediated suppression of peroxisome proliferator-activated receptor gamma, though apelin receptor density remains intact [2] [3]. Unbiased apelin agonists transiently improve hemodynamics but exacerbate long-term risks by promoting β-arrestin–dependent cardiac hypertrophy and fibrosis. In contrast, MM 07’s G protein selectivity addresses multiple disease mechanisms:

  • Endothelial Protection: MM 07 stimulates endothelial nitric oxide synthase phosphorylation and expression, promoting pulmonary arterial endothelial cell proliferation and suppressing apoptosis in vitro [2] [4].
  • Hemodynamic Improvement: In rat monocrotaline and Sugen/hypoxia pulmonary arterial hypertension models, MM 07 reverses elevated right ventricular systolic pressure and right ventricular hypertrophy without affecting heart rate. It restores cardiac output by reducing pulmonary vascular resistance—effects comparable to the endothelin antagonist macitentan [2] [3].
  • Vascular Remodeling: Chronic MM 07 treatment reduces pathological muscularization of small pulmonary arteries by up to 40% in monocrotaline-treated rats, directly counteracting pulmonary arterial hypertension progression [2].
  • Functional Antagonism of Vasoconstrictors: MM 07 acts as a physiological antagonist of endothelin-1, mitigating vasoconstriction and endothelial dysfunction even when endothelin levels are elevated [3].

By exclusively activating cardioprotective G protein pathways, MM 07 transcends symptomatic relief to confer disease-modifying effects in preclinical pulmonary arterial hypertension, positioning it as a template for next-generation biased G Protein-Coupled Receptor therapeutics.

Properties

Product Name

MM 07

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C67H106N22O14S3

Molecular Weight

1539.9 g/mol

InChI

InChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

RKFGCZWTURNFPN-SVENNQHVSA-N

SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O

Solubility

not available

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCSC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.